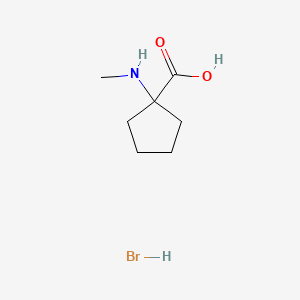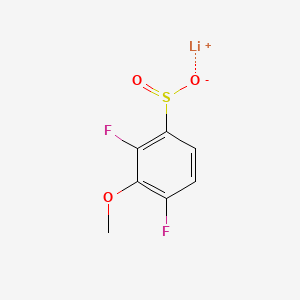
Lithium(1+)2,4-difluoro-3-methoxybenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is a chemical compound that combines the properties of lithium ions with a sulfonate group attached to a difluoromethoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate typically involves the reaction of 2,4-difluoro-3-methoxybenzenesulfonyl chloride with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate salts.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfinate salts.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonate
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonamide
- Lithium(1+) ion 2,4-difluoro-3-methoxybenzenesulfonic acid
Uniqueness
Lithium(1+) ion 2,4-difluoro-3-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H5F2LiO3S |
|---|---|
Poids moléculaire |
214.1 g/mol |
Nom IUPAC |
lithium;2,4-difluoro-3-methoxybenzenesulfinate |
InChI |
InChI=1S/C7H6F2O3S.Li/c1-12-7-4(8)2-3-5(6(7)9)13(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
GDVUYOGZFZNREG-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC1=C(C=CC(=C1F)S(=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


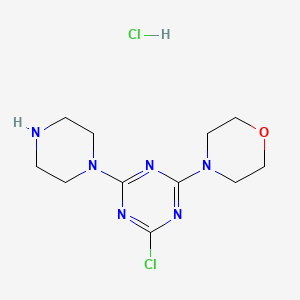
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid](/img/structure/B13461610.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)

![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461624.png)
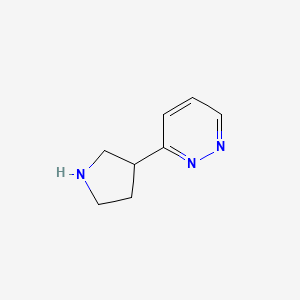

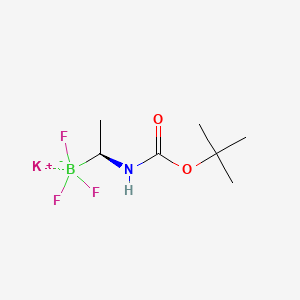
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
